molecular formula C14H10ClN3O2 B11814770 1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1017666-29-3

1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11814770
CAS No.: 1017666-29-3
M. Wt: 287.70 g/mol
InChI Key: HMERCURIUHMZGC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a chlorophenyl group and a pyrrole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorophenyl hydrazine and a pyrrole carboxylic acid derivative, the reaction proceeds through a series of steps involving condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. Pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid: Similar structure but with a different functional group arrangement.

    3-(3-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid: Another structurally related compound with potential differences in reactivity and applications.

Uniqueness

1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.

Properties

CAS No.

1017666-29-3

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C14H10ClN3O2/c15-10-4-3-5-11(8-10)18-13(17-6-1-2-7-17)12(9-16-18)14(19)20/h1-9H,(H,19,20)

InChI Key

HMERCURIUHMZGC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)O

Origin of Product

United States

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